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Compound of Interest

Compound Name: 2-Amino-6-iodopurine

Cat. No.: B107381

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodopurine is a synthetic purine analog of significant interest in biomedical
research and drug development. Its structural similarity to natural purines like adenine and
guanine allows it to function as a versatile building block in the synthesis of novel therapeutic
agents, particularly antiviral and anticancer drugs. The presence of an iodine atom at the 6-
position and an amino group at the 2-position imparts unique chemical and physical properties,
making it a valuable tool for probing nucleic acid structure and function. This technical guide
provides a comprehensive overview of the spectroscopic properties of 2-Amino-6-iodopurine,
offering a foundational understanding for researchers utilizing this compound in their work.
While direct and complete experimental data for 2-Amino-6-iodopurine is not extensively
published in a single source, this guide compiles available information and provides data from
closely related analogs to offer a robust predictive characterization.

Physicochemical Properties

Basic physicochemical properties of 2-Amino-6-iodopurine are summarized in the table
below.
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Property Value Reference

Molecular Formula CsHalNs --INVALID-LINK--

Molecular Weight 261.03 g/mol --INVALID-LINK--
White to light yellow crystalline

Appearance --INVALID-LINK--
powder

Melting Point >240 °C (decomposes) --INVALID-LINK--

IUPAC Name 6-iodo-7H-purin-2-amine --INVALID-LINK--

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of 2-Amino-6-
iodopurine based on available data and analysis of analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of 2-Amino-6-iodopurine is expected to be dominated by the
electronic transitions of the 2-aminopurine chromophore. The position of the absorption
maxima can be influenced by solvent polarity and pH.

Table 1: Expected UV-Vis Absorption Data for 2-Amino-6-iodopurine

Molar Absorptivity (g,

Solvent Amax (nm) (Expected)

M~*cm™) (Expected)
Methanol ~285, ~330 Not Available
Water (pH 7) ~285, ~330 Not Available

Note: The expected values are based on the known absorption characteristics of 2-
aminopurine and related derivatives. Actual experimental values may vary.

Fluorescence Spectroscopy

2-Aminopurine and its derivatives are known to be fluorescent, a property not significantly
present in natural purines. This makes 2-Amino-6-iodopurine a potential fluorescent probe in
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nucleic acid research. The fluorescence properties, including excitation and emission maxima
and quantum yield, are highly sensitive to the local environment.

Table 2: Expected Fluorescence Data for 2-Amino-6-iodopurine

S Excitation Amax Emission Amax Quantum Yield (P)
olven

(nm) (Expected) (nm) (Expected) (Expected)
Water (pH 7) ~330 ~370 ~0.01-0.1

Note: The quantum yield of 2-aminopurine is significantly quenched when incorporated into
nucleic acid structures. The presence of the heavy iodine atom in 2-Amino-6-iodopurine may
also lead to a lower quantum yield compared to 2-aminopurine itself due to the heavy-atom
effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide detailed information about the molecular structure of 2-
Amino-6-iodopurine. The chemical shifts are influenced by the electron-withdrawing and
donating effects of the substituents on the purine ring. The expected chemical shifts provided
below are based on data from similar 6-halopurine derivatives.

Table 3: Expected *H NMR Chemical Shifts for 2-Amino-6-iodopurine (in DMSO-de)

Chemical Shift (6, ppm) Lo
Proton Multiplicity
(Expected Range)

H8 8.0-8.5 s
NH:2 6.5-7.5 brs
NH (imidazole) 12.0-13.0 brs

Table 4: Expected 3C NMR Chemical Shifts for 2-Amino-6-iodopurine (in DMSO-ds)
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Carbon Chemical Shift (6, ppm) (Expected Range)
C2 158 - 162
C4 150 - 154
C5 115-120
C6 100 - 105
C8 140 - 145

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broad signals for NH and
NH:z protons are due to chemical exchange and quadrupole effects.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-
Amino-6-iodopurine, confirming its elemental composition and structure.

Table 5: Expected Mass Spectrometry Data for 2-Amino-6-iodopurine

Key Fragment lons (m/z)

lonization Mode [M+H]* (m/z)
(Expected)

135 (loss of 1), 108 (loss of |

Electrospray (ESI+ 261.96
pray ( ) and HCN)

Note: The isotopic pattern of iodine (327], 100% abundance) will be a key feature in the mass

spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Absorption Spectroscopy

o Sample Preparation: Prepare a stock solution of 2-Amino-6-iodopurine in a suitable solvent
(e.g., methanol or phosphate-buffered saline, pH 7.4) at a concentration of 1 mM. From the
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stock solution, prepare a series of dilutions in the desired solvent to an absorbance range of
0.1-1.0AU.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition:
o Record a baseline spectrum with the cuvette filled with the solvent blank.
o Measure the absorbance spectrum of the sample solutions from 200 to 400 nm.
o Identify the wavelength of maximum absorbance (Amax).

o Data Analysis: If the path length of the cuvette and the concentration of the solution are
known, the molar absorptivity (¢) can be calculated using the Beer-Lambert law (A = ecl).

Fluorescence Spectroscopy

o Sample Preparation: Prepare a dilute solution of 2-Amino-6-iodopurine in the chosen
solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner
filter effects.

e Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and
photomultiplier tube detector.

o Data Acquisition:

o Record the excitation spectrum by scanning the excitation wavelengths while monitoring
the emission at the expected emission maximum.

o Record the emission spectrum by exciting the sample at its excitation Amax and scanning
the emission wavelengths.

o For quantum yield determination, measure the integrated fluorescence intensity of the
sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical
experimental conditions.
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o Data Analysis: The fluorescence quantum yield (®_sample) can be calculated using the
following equation: ®_sample = ®_std * (I_sample / |_std) * (A_std / A_sample) * (n_sample?
/ n_std?) where | is the integrated fluorescence intensity, A is the absorbance at the excitation
wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Amino-6-iodopurine in approximately 0.6 mL of
a deuterated solvent (e.g., DMSO-ds) in a 5 mm NMR tube. Ensure the sample is fully
dissolved.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
» Data Acquisition:

o Acquire a *H NMR spectrum.

o Acquire a 13C NMR spectrum.

o Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the
complete assignment of proton and carbon signals.

o Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and
baseline correction. Integrate the signals in the *H spectrum to determine the relative number
of protons. Assign the chemical shifts based on known values for similar structures and
correlation spectra.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 2-Amino-6-iodopurine (e.g., 10 uM) in a
solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for
ESI).

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source
(e.g., Electrospray lonization - ESI).

o Data Acquisition:
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o Acquire a full scan mass spectrum in positive ion mode to determine the mass of the
protonated molecule [M+H]*.

o Perform tandem mass spectrometry (MS/MS) on the [M+H]* ion to obtain fragmentation
data.

o Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the
MS/MS spectrum to identify characteristic fragment ions, which can help to confirm the
structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic
Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a target compound like 2-Amino-6-iodopurine.
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Caption: Workflow for the synthesis and spectroscopic analysis of 2-Amino-6-iodopurine.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and
the information they provide for structural elucidation.
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Caption: Interrelation of spectroscopic methods for structural elucidation.

 To cite this document: BenchChem. [Spectroscopic Properties of 2-Amino-6-iodopurine: An
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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